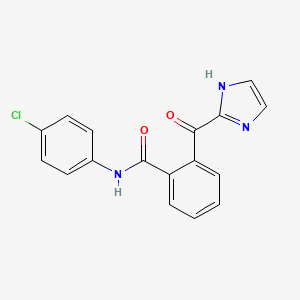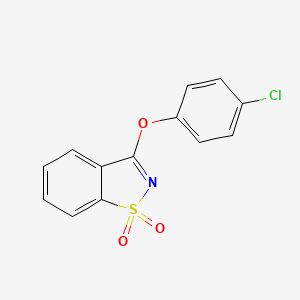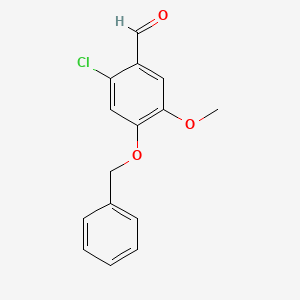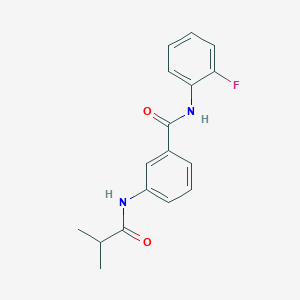![molecular formula C17H19N3O2 B5761454 N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine](/img/structure/B5761454.png)
N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine is a chemical compound that belongs to the class of propenamines. It is commonly referred to as "CAY10595" and is used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine is not fully understood. However, it is believed to work by binding to and modulating the activity of certain receptors in the brain, such as the dopamine D3 receptor. This modulation may result in changes in the release of certain neurotransmitters, such as dopamine, which can affect behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in certain areas of the brain, which can affect behavior. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One advantage of using N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine in lab experiments is that it has been shown to have a high affinity for certain receptors in the brain, such as the dopamine D3 receptor. This makes it a potentially useful tool for studying the activity of these receptors. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine. One area of interest is its potential as a treatment for addiction. Another potential direction is to further explore its mechanism of action and how it affects behavior. Additionally, it may be useful to investigate its potential as a treatment for other psychiatric disorders, such as anxiety and depression. Finally, more research is needed to fully understand the advantages and limitations of using this compound in lab experiments.
合成法
The synthesis of N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine involves a series of chemical reactions. The starting materials for the synthesis are 2-nitrobenzaldehyde, 2-bromoethylamine hydrobromide, and 2-acetylpyridine. These materials are reacted together in the presence of a base, such as potassium carbonate, to yield the desired product.
科学的研究の応用
N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine has been used in scientific research for its potential therapeutic properties. Specifically, it has been studied for its ability to modulate the activity of certain receptors in the brain, such as the dopamine D3 receptor. This receptor has been implicated in the development of addictive behaviors, and compounds that can modulate its activity may have potential as treatments for addiction.
特性
IUPAC Name |
(E)-N-methyl-3-(2-nitrophenyl)-N-(2-pyridin-2-ylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-19(14-11-16-9-4-5-12-18-16)13-6-8-15-7-2-3-10-17(15)20(21)22/h2-10,12H,11,13-14H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVQFBRINHBGHT-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=N1)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)


![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)






![N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)


![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)